3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound 3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:
- A 2-thioxo-1,3-thiazolidin-4-one core, which is a privileged scaffold in medicinal chemistry due to its diverse bioactivity .
- A cyclohexyl substituent at position 3, which enhances lipophilicity and may influence receptor binding .
- A pyrazole ring at position 5, functionalized with a 4-(2-methylpropoxy)phenyl group and a phenyl group.
Synthetic routes for analogous thiazolidinones involve:
Condensation of thiocarbonylbisthioglycolic acid with hydrazide intermediates .
Reaction with aldehydes to introduce arylidene substituents at position 5, as seen in related compounds .
Properties
Molecular Formula |
C29H31N3O2S2 |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H31N3O2S2/c1-20(2)19-34-25-15-13-21(14-16-25)27-22(18-31(30-27)23-9-5-3-6-10-23)17-26-28(33)32(29(35)36-26)24-11-7-4-8-12-24/h3,5-6,9-10,13-18,20,24H,4,7-8,11-12,19H2,1-2H3/b26-17- |
InChI Key |
GKLZLEJUWXAYIC-ONUIUJJFSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.
Introduction of the phenyl groups: The phenyl groups are introduced through a Friedel-Crafts acylation reaction.
Formation of the thiazolidinone ring: This involves the reaction of a thiourea derivative with a haloketone.
Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where nucleophiles like amines or thiols can replace the leaving groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below highlights key structural differences and their implications:
Key Observations:
- Position 3 Substituents: Cyclohexyl (target) vs. phenylethyl or coumarin-acetylamino groups influence steric bulk and lipophilicity. Cyclohexyl may improve membrane permeability compared to aromatic substituents.
- 2-Thioxo Group : Common across all analogs; critical for hydrogen bonding and electronic interactions .
Antimicrobial Activity
- Coumarin-thiazolidinone hybrids (e.g., compound 4 in ) showed activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL. The coumarin moiety likely enhances DNA gyrase inhibition.
- Pyrazole-containing analogs (e.g., compound 4j in ) exhibited moderate antimicrobial effects, suggesting the pyrazole’s role in broadening activity spectra.
Anti-inflammatory Activity
- Compound 16 () demonstrated 78% paw edema inhibition (vs. indomethacin’s 82%) due to its methoxycyclohexadienylidene group. The target’s cyclohexyl group may similarly modulate COX-2 or NF-κB pathways.
Anticancer Activity
- Benzamide-substituted thiazolidinones () induced G1 cell cycle arrest in renal adenocarcinoma cells (769-P) with IC₅₀ values of 12–18 µM. The target’s pyrazole and methylpropoxy groups may alter apoptosis induction mechanisms.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Cyclohexyl (LogP ~3.5) vs. coumarin (LogP ~2.8) substituents suggest improved blood-brain barrier penetration for the target compound.
- Solubility : The 2-methylpropoxy group in the target may reduce aqueous solubility compared to chlorobenzyloxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
